(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride
Description
(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride is a sulfonyl fluoride derivative featuring a dichlorinated cyclopropane ring directly attached to a methanesulfonyl fluoride group.
Sulfonyl fluorides are increasingly valued in chemical biology due to their stability under aqueous conditions and selective reactivity with nucleophiles, such as serine residues in enzymes . The dichlorocyclopropyl group introduces steric and electronic effects that may modulate reactivity, solubility, and metabolic stability compared to simpler sulfonyl fluorides like methanesulfonyl fluoride (MSF).
Properties
Molecular Formula |
C4H5Cl2FO2S |
|---|---|
Molecular Weight |
207.05 g/mol |
IUPAC Name |
(2,2-dichlorocyclopropyl)methanesulfonyl fluoride |
InChI |
InChI=1S/C4H5Cl2FO2S/c5-4(6)1-3(4)2-10(7,8)9/h3H,1-2H2 |
InChI Key |
LXEBQINGWXDRAH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)CS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Fluorination of Sulfonyl Chloride Precursors
The most direct route involves fluorination of (2,2-dichlorocyclopropyl)methanesulfonyl chloride using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF). Key parameters:
This method parallels the synthesis of methanesulfonyl fluoride from methanesulfonyl chloride. Challenges include controlling dichlorocyclopropane ring stability during exothermic fluoride substitution.
Photoredox-Mediated Sulfur(VI)-Fluorine Exchange
A novel approach utilizes visible-light photoredox catalysis with Ru(bpy)₃²⁺ and 1,8-diazabicycloundec-7-ene (DBU):
Reaction Scheme
(2,2-Dichlorocyclopropyl)methanethiol → Sulfinate intermediate → Sulfonyl fluoride
- Radical initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN)
- Fluorine source: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
- Irradiation: 450 nm blue LEDs (24 h)
- Yield: 54-61%
This method enables late-stage fluorination but requires rigorous exclusion of moisture.
Cyclopropanation of Allylic Sulfonyl Fluorides
A convergent strategy builds the dichlorocyclopropane ring post-sulfonylation:
Step 1 : Methanesulfonyl fluoride allylation
Step 2 : Dichlorocarbene addition via Corey-Fuchs protocol
| Cyclopropanation Agent | Diethylzinc/CHCl₃ system | Phase-Transfer Catalyst |
|---|---|---|
| Temperature | -20°C to 0°C | 25°C |
| Reaction time | 48 h | 6 h |
| Diastereoselectivity | 3:1 cis:trans | 1:1 cis:trans |
| Overall yield | 38% | 41% |
This method benefits from commercial availability of allyl sulfonyl fluorides but faces stereochemical control challenges.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Industrial Scalability |
|---|---|---|---|
| Nucleophilic Fluorination | High atom economy | Purification challenges | ★★★☆☆ |
| Photoredox | Mild conditions | High catalyst cost | ★★☆☆☆ |
| Cyclopropanation | Modular synthesis | Low stereocontrol | ★★★★☆ |
Chemical Reactions Analysis
Types of Reactions
(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride, methanesulfonyl chloride, and various solvents. Reaction conditions typically involve controlled temperatures and pressures to optimize the yield and purity of the products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted sulfonyl fluoride derivatives.
Scientific Research Applications
(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluoride derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (2,2-Dichlorocyclopropyl)methanesulfonyl fluoride involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds irreversibly to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the nervous system, which has various physiological effects.
Comparison with Similar Compounds
Table 1: Key Properties of (2,2-Dichlorocyclopropyl)methanesulfonyl Fluoride and Analogues
Key Observations:
- Reactivity: The fluoride derivative is expected to exhibit higher reactivity than its chloride counterpart due to the superior leaving-group ability of fluoride (–SO₂F vs. –SO₂Cl) . This aligns with trends observed in MSF, which reacts rapidly with serine hydrolases compared to organofluorophosphorus esters like sarin .
- Stability: Sulfonyl fluorides generally hydrolyze slower than chlorides, but the electron-withdrawing chlorine atoms on the cyclopropane may accelerate degradation under basic conditions.
Research Findings and Implications
- Enzyme Inhibition: The dichlorocyclopropyl group could improve binding affinity to enzymes with hydrophobic active sites, similar to cyclopropane-containing drugs like selegiline.
- Click Chemistry: Sulfonyl fluorides are employed in SuFEx (Sulfur-Fluoride Exchange) click chemistry. The strained cyclopropane may accelerate reaction kinetics with silyl ethers or amines.
Biological Activity
(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride is a fluorinated organosulfur compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound is characterized by its unique structural features, which contribute to its interactions with biological systems.
The chemical formula for this compound is CClFOS, indicating the presence of two chlorine atoms and a fluorine atom attached to a cyclopropyl group. The sulfonyl fluoride moiety is known for its reactivity, particularly in enzyme inhibition and as a potential electrophile in various biochemical pathways.
Research indicates that compounds with sulfonyl fluoride groups can act as inhibitors of serine proteases and other enzymes by forming covalent bonds with active site serine residues. This mechanism is critical in understanding the biological activity of this compound, especially in relation to its potential therapeutic applications.
Inhibition Studies
- Enzyme Inhibition : Studies have demonstrated that this compound exhibits inhibitory effects on various enzymes involved in cellular signaling and metabolism. For instance, it has been shown to inhibit certain protein kinases, which play pivotal roles in cancer progression and inflammatory responses .
- Cell Viability : In vitro assays have revealed that this compound can affect cell viability in several cancer cell lines. A concentration-dependent decrease in cell proliferation was observed, suggesting its potential as an anticancer agent .
Toxicological Assessments
Toxicological evaluations indicate that this compound may exhibit cytotoxic effects at higher concentrations. These effects are often mediated through oxidative stress pathways and mitochondrial dysfunction .
Case Study 1: Cancer Cell Lines
A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis. The activation of caspase-3 and caspase-9 was noted, indicating the involvement of intrinsic apoptotic pathways .
Case Study 2: Enzyme Activity
In another investigation focused on enzyme kinetics, this compound was found to inhibit the activity of specific serine proteases involved in inflammatory responses. The IC50 values obtained were indicative of its potency as an inhibitor .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2,2-dichlorocyclopropyl)methanesulfonyl fluoride, and what analytical methods validate its purity?
- Methodology : Sulfonyl fluorides are typically synthesized via nucleophilic substitution of sulfonyl chlorides using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF). For example, (2,2-dichlorocyclopropyl)methanesulfonyl chloride (CAS sc-343267) can undergo halogen exchange with anhydrous KF in aprotic solvents like acetonitrile . Validate purity using NMR (to confirm fluoride substitution) and / NMR to assess cyclopropane ring integrity. LC-MS or HRMS can confirm molecular weight .
Q. What safety protocols are critical when handling this compound?
- Methodology : This compound is highly toxic and corrosive. Use glove boxes or fume hoods with HEPA filters. Wear nitrile gloves, chemical-resistant aprons, and full-face shields. In case of skin contact, immediately wash with soap and water for 15 minutes; for eye exposure, irrigate with saline solution . Store at 0–6°C in airtight containers to prevent hydrolysis .
Q. How does the dichlorocyclopropyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : The cyclopropane ring introduces steric strain and electron-withdrawing effects due to the two chlorine atoms, enhancing sulfonyl fluoride’s electrophilicity. Monitor reactivity using kinetic studies (e.g., competition experiments with thiols or amines). Compare reaction rates with non-halogenated analogs to isolate steric/electronic contributions .
Advanced Research Questions
Q. What mechanistic insights explain the decomposition of this compound under thermal stress?
- Methodology : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. Gas chromatography-mass spectrometry (GC-MS) of evolved gases may detect hydrogen fluoride (HF) and cyclopropane derivatives, as seen in related sulfonyl fluorides . Computational studies (DFT) can model bond dissociation energies to predict degradation pathways .
Q. How can conflicting solubility data for sulfonyl fluorides in polar solvents be resolved experimentally?
- Methodology : Solubility contradictions often arise from impurities or hydrolysis. Use Karl Fischer titration to measure water content in solvents. Conduct parallel experiments in rigorously dried DMSO, DMF, and THF under inert atmospheres. Compare UV-Vis absorbance or NMR spectra to differentiate between solubility and decomposition .
Q. What strategies stabilize the cyclopropane ring during reactions requiring acidic or basic conditions?
- Methodology : The dichlorocyclopropyl group is prone to ring-opening under strong acids/bases. Use mild conditions (e.g., pH 6–8 buffers) and low temperatures (0–5°C). Add stabilizing agents like crown ethers to sequester counterions in SN2 reactions. Monitor ring integrity via NMR (cyclopropane proton splitting patterns) .
Q. How does this compound interact with biological thiols in enzyme inhibition studies?
- Methodology : This compound may act as a covalent inhibitor by sulfonating cysteine residues. Use stopped-flow kinetics to measure reaction rates with glutathione or model enzymes (e.g., papain). Confirm adduct formation via LC-MS/MS and X-ray crystallography. Compare selectivity against non-cyclopropane sulfonyl fluorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
